Eburnamine

Descripción

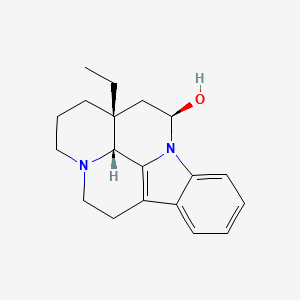

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4201-84-7 |

|---|---|

Fórmula molecular |

C19H24N2O |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

(15R,17R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C19H24N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,16,18,22H,2,5,8-12H2,1H3/t16-,18+,19-/m1/s1 |

Clave InChI |

HONLKDDLTAZVQV-NZSAHSFTSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O |

SMILES isomérico |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)O |

SMILES canónico |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O |

Otros números CAS |

4201-84-7 |

Origen del producto |

United States |

Historical Context and Significance in Natural Product Chemistry

The journey of eburnamine in natural product chemistry is intrinsically linked to the broader exploration of alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom. The isolation and structural elucidation of these complex molecules have been a cornerstone of organic chemistry, often pushing the boundaries of analytical and synthetic methodologies. scripps.edu

This compound was first identified in various plant species, including those from the Hunteria and Kopsia genera. nih.gov Its discovery was part of a larger effort by chemists to isolate and characterize the vast array of alkaloids present in the plant kingdom. The structural determination of this compound and its relatives, such as eburnamonine (B1221668) and eburnamenine (B1235447), presented a significant challenge and a notable achievement in the field. noaa.gov These efforts laid the groundwork for future synthetic endeavors and biosynthetic investigations. scripps.eduacs.org The total synthesis of this compound alkaloids, a complex undertaking, has been a subject of interest for many research groups, further highlighting its importance in the field of organic synthesis. nih.gov

Classification Within Monoterpenoid Indole Alkaloids Mias

Eburnamine and its related compounds are classified as monoterpenoid indole (B1671886) alkaloids (MIAs). rsc.orgoup.com This large and structurally diverse group of natural products is biosynthesized from the condensation of tryptamine (B22526) and the monoterpenoid secologanin. jst.go.jpbioline.org.br The resulting compound, strictosidine, serves as a universal precursor to the thousands of known MIAs. jst.go.jpmdpi.com

Within the broad category of MIAs, this compound alkaloids belong to a specific subgroup characterized by a distinct pentacyclic ring system. nih.gov MIAs are further categorized into several major types based on their skeletal structures, including the Corynanthe, Iboga, and Aspidosperma types. jst.go.jpunimi.it The this compound skeleton is considered to be biosynthetically related to the Aspidosperma-type alkaloids. rsc.orgrsc.orgnih.gov

The following table provides a simplified classification of this compound:

| Category | Classification |

| Broad Class | Alkaloids |

| Superclass | Indole Alkaloids |

| Class | Monoterpenoid Indole Alkaloids (MIAs) |

| Subgroup | This compound-type Alkaloids |

Synthetic Methodologies for Eburnamine and Its Analogs

Early Total Synthesis Approaches to Racemic Eburnamine

Early total synthesis efforts aimed at preparing racemic this compound and its related alkaloids. These approaches often involved strategies to construct the pentacyclic ring system without controlling the stereochemical outcome, resulting in a mixture of enantiomers. Some early examples of racemic total syntheses of eburnamonine (B1221668) or this compound were reported in the 1960s. nih.gov These syntheses utilized various key steps, such as Bischler-Napieralski cyclization followed by reduction of the iminium salt to form the tetracyclic scaffold. unimi.it Another approach involved an intramolecular imino-Diels-Alder cycloaddition to construct the C and E rings in one step. unimi.it Reductive (3+2) annulation and acid-mediated nucleophilic addition have also been employed in the total synthesis of (±)-eburnamonine. researchgate.net

Asymmetric Total Synthesis of this compound and Stereoisomers

The development of asymmetric synthesis methods has been crucial for accessing enantiomerically enriched this compound and its stereoisomers, as different enantiomers can exhibit distinct biological activities. rhhz.netbccollegeasansol.ac.in Achieving control over the stereogenic centers, especially the C20 quaternary center and the C20/C21 relative stereochemistry, remains a key challenge in the asymmetric synthesis of these alkaloids. rhhz.net

Synthetic approaches to enantioenriched this compound-vincamine alkaloids have historically relied on methods such as resolution, chiral pool strategies, or the use of chiral auxiliaries. rhhz.netccspublishing.org.cn More recent advancements have focused on catalytic asymmetric synthesis. rhhz.net

The chiral pool approach utilizes readily available enantiopure natural products, such as amino acids or sugars, as starting materials to introduce chirality into the target molecule. bccollegeasansol.ac.intcichemicals.com The chiral auxiliary strategy involves temporarily incorporating a chiral molecule into an achiral substrate to direct the stereochemical outcome of a reaction. bccollegeasansol.ac.intcichemicals.comyork.ac.uk The auxiliary is subsequently removed. These methods have been employed in the synthesis of enantioenriched this compound-vincamine alkaloids. rhhz.netccspublishing.org.cn For instance, an asymmetric synthesis of this compound has been accomplished utilizing an intramolecular acid-mediated cyclization of a carbinol amine lactone moiety, which can be considered a chiral pool or chiral auxiliary-based strategy depending on the origin of the chiral precursor. researchgate.net

Catalytic asymmetric synthesis, which uses a chiral catalyst to induce enantioselectivity, has emerged as a powerful and efficient strategy for the synthesis of chiral amines and natural products, including this compound alkaloids. rhhz.netnih.govacs.org Recent advances in this area have provided more direct and highly stereoselective routes to these complex molecules. rhhz.netnih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming stereoselective carbon-carbon and carbon-heteroatom bonds and has been applied to the synthesis of chiral natural products. researchgate.netnih.gov This methodology has been utilized to construct the all-carbon quaternary stereocenter at C20 in this compound-vincamine alkaloids. rhhz.net A divergent enantioselective strategy employing challenging palladium-catalyzed asymmetric allylic alkylation of an N-alkyl-α,β-unsaturated lactam has been reported for the synthesis of C19-oxo eburnane alkaloids, including (-)-19-OH-eburnamine and (+)-19-oxothis compound. acs.orgfigshare.comnih.gov This approach allows access to these alkaloids in a concise number of steps. acs.orgfigshare.com

Iridium-catalyzed asymmetric hydrogenation has proven effective for the synthesis of chiral amines. nih.gov A highly stereoselective iridium-catalyzed hydrogenation/lactamization cascade reaction has been developed for the unified total synthesis of representative this compound-vincamine alkaloids, such as (+)-vincamine, (-)-eburnamonine, and (-)-criocerine. researchgate.netnih.govacs.organtpedia.com This one-pot cascade allows for the stereoselective construction of the C/D rings and the installation of the critical cis-C20/C21 relative stereochemistry of the this compound-vincamine skeleton with high yield, enantioselectivity, and diastereoselectivity. researchgate.netnih.govacs.org For example, this cascade has achieved yields up to 93%, 98% ee, and >20:1 dr on a gram scale. nih.govacs.org

Iridium-Catalyzed Asymmetric Hydrogenation/Lactamization Cascade

Stereoselective Construction of Key Chirality Centers (e.g., C20/C21)

Controlling the stereochemistry at the C20 and C21 positions is a critical aspect of this compound synthesis, as these centers define the cis- or trans-fusion of the D/E rings. rhhz.netacs.orgnih.govnih.gov Achieving high stereoselectivity at these positions has been a long-standing challenge in the synthesis of this compound-vincamine alkaloids. rhhz.netnih.govresearchgate.net

Several approaches have been developed to address this challenge. One strategy involves stereoselective iminium reduction to install the desired cis-C20/C21 relative stereochemistry. rhhz.netresearchgate.net For instance, the introduction of a bulky group near the iminium functionality can sterically block one face, favoring the approach of the reducing agent from the opposite side and thus controlling the resulting stereochemistry at C21 relative to C20. rhhz.net

Another method utilizes conformation-directed cyclization processes to selectively control the cis-C20/C21 stereochemistry. rhhz.netnih.govresearchgate.net Additionally, catalytic asymmetric protocols, such as Ir-catalyzed asymmetric imine hydrogenation/lactamization cascades, have been developed to install the critical cis-C20/C21 relative stereochemistry with high levels of enantio- and diastereocontrol. acs.orgnih.govresearchgate.netacs.organtpedia.com Some syntheses have also employed Pd-catalyzed enantioselective decarboxylative allylation to form the C20 quaternary stereogenic center. rhhz.netresearchgate.net

Despite these advances, many synthetic approaches have historically relied on methods like resolution, chiral pool strategies, or chiral auxiliaries to achieve enantioenriched products. rhhz.net More recent efforts have focused on developing catalytic asymmetric methods to directly control the stereochemistry. rhhz.netresearchgate.net

Key Reaction Methodologies in this compound Synthesis

The synthesis of the this compound core often involves the construction of the tetracyclic ABCD ring system, typically starting from an indole (B1671886) subunit, followed by the formation of the final E-ring. nih.gov Several key reaction methodologies are repeatedly employed in these synthetic strategies. nih.gov

The Bischler-Napieralski cyclization is a common method for constructing the C ring, which is part of the indolo[2,3-a]quinolizine (B11887597) core of this compound alkaloids. nih.govnih.govunimi.itresearchgate.netorganicchemistrydata.org This reaction typically involves the cyclodehydration of a β-indolylethylamide using a strong Lewis acid or dehydrating agent, leading to the formation of a dihydro-β-carboline intermediate (an iminium salt). nih.govunimi.it Subsequent reduction of this iminium salt establishes the tetracyclic system and can also introduce a new stereocenter at C21. rhhz.netnih.govunimi.it

Variations of the Bischler-Napieralski reaction have been explored to improve yields and stereoselectivity. For example, using specific reagents like POCl₃ followed by stereospecific reduction can provide the desired cis-junction as the main product. unimi.it However, early applications of this strategy sometimes resulted in low yields or mixtures of epimers. thieme-connect.com

The Pictet-Spengler reaction is another fundamental cyclization reaction widely used in the synthesis of tetrahydro-β-carbolines, which serve as key intermediates for this compound alkaloids. nih.govnih.govunimi.itthieme-connect.comnycu.edu.twthieme-connect.comresearchgate.netmdpi.com This reaction involves the acid-catalyzed condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by cyclization onto the aromatic ring. nih.govunimi.itnycu.edu.twthieme-connect.com

In the context of this compound synthesis, a Pictet-Spengler cyclization performed on tryptamine (B22526) with a suitable carbonyl compound can construct the ABCD ring system. nih.govunimi.itnycu.edu.tw Diastereoselective variants of the Pictet-Spengler reaction have been developed to control the stereochemistry of the newly formed chiral centers. thieme-connect.comthieme-connect.com For instance, using a chiral lactone in a Pictet-Spengler cyclization with tryptamine can afford an epimeric mixture at C21, which may require subsequent separation or stereochemical inversion. nih.govunimi.it Acid-mediated Pictet-Spengler cyclization of specific precursors has been shown to produce tetracyclic indole lactams with controlled stereochemistry. researchgate.netresearchgate.net

Intramolecular acid-mediated cyclizations play a crucial role in forming the cyclic systems present in this compound. These reactions are often employed in the later stages of synthesis to close rings and establish the final pentacyclic framework. researchgate.netscilit.comnih.govacs.orgresearchgate.net

One example involves the intramolecular acid-mediated cyclization of a carbinol amine lactone moiety to construct the complex this compound skeleton. scilit.comnih.govacs.orgresearchgate.net This type of cyclization can be effective in assembling the privileged scaffolds with specific stereochemical features. scilit.comacs.orgresearchgate.net Acid catalysis is also used in transforming spirocyclic intermediates into eburnamonine. researchgate.netacs.org Furthermore, acid-triggered cyclization cascades, such as tunable acyl-Pictet-Spengler type cyclizations, have been developed to rapidly synthesize tetracyclic indoloquinolizidine scaffolds with controlled cis and trans ring fusions. researchgate.netresearchgate.netresearchgate.net

The Johnson-Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that has been utilized in the synthesis of this compound-type alkaloids to establish key structural elements, particularly all-carbon quaternary stereocenters. scilit.comacs.orgnih.govthieme-connect.comkib.ac.cnsemanticscholar.org This rearrangement typically involves the reaction of an allylic alcohol with an orthoester, followed by heating, to produce a γ,δ-unsaturated ester.

In the context of this compound synthesis, the Johnson-Claisen rearrangement has been employed as a highly diastereoselective step to establish the C20 all-carbon quaternary stereocenter. nih.govthieme-connect.comkib.ac.cn This rearrangement can be part of a sequence that builds complexity and sets important stereocenters in the molecule. scilit.comacs.orgresearchgate.netsemanticscholar.org

Synthetic strategies involving spirocyclic intermediates have been explored for the synthesis of this compound, isothis compound, and eburnamonine. researchgate.netnycu.edu.twresearchgate.netacs.org These intermediates possess a spiro junction, which can be strategically cleaved or rearranged to form the desired ring system of the eburnane skeleton.

One approach utilizes a racemic spirocyclic intermediate with local symmetry. researchgate.netnycu.edu.twresearchgate.net Oxidative cleavage of a cyclopentene (B43876) subunit within this spirocycle can release functionalized chains necessary for completing the ring system and establishing the angular ethyl group. nycu.edu.tw Subsequent transformations of the resulting intermediates can lead to this compound and its isomers. researchgate.netnycu.edu.twresearchgate.net Spiroindolin-3-one intermediates, generated through rearrangements, have also been implicated in strategies involving conformation-directed cyclizations to control C20/C21 stereochemistry. nih.govresearchgate.net

Interactive data tables are not applicable based on the information available in the provided search results, as specific quantitative data regarding yields, diastereoselectivities, or enantioselectivities for each reaction step across different syntheses were not consistently provided in a format suitable for direct tabulation.

Intramolecular Imino Diels-Alder Cycloaddition

The intramolecular imino Diels-Alder reaction is a powerful method for constructing cyclic systems and has been applied in the synthesis of this compound-type alkaloids, particularly eburnamonine, a closely related compound. acs.orgepa.govresearchgate.netacs.org This reaction involves the cycloaddition of an imine with a diene within the same molecule. acs.orgepa.gov

One approach utilized the intramolecular [4+2] cycloaddition of a 3-vinyl indole imine. acs.orgepa.govresearchgate.net The imine substrate was prepared through a sequence involving the coupling of indole-3-carboxaldehyde (B46971) with an activated ester, followed by methylenation and fluoride-induced imine formation. acs.orgepa.gov The intramolecular imino Diels-Alder cycloaddition of this imine was investigated under various conditions, including thermal, acid catalysis, and using lithium perchlorate. acs.orgepa.govresearchgate.net The resulting cycloadduct was then transformed into (±)-eburnamonine using acid catalysis. acs.orgepa.govresearchgate.net

Another study described the synthesis of racemic eburnamonine via a spirocyclic intermediate, where an intramolecular imino Diels-Alder reaction was a key step. researchgate.net The synthesis involved an intermediate possessing local symmetry, and cleavage of a cyclopentene subunit led to pentacyclic aldehydes. researchgate.net These intermediates were subsequently converted to racemic this compound and isothis compound through reduction and Wolff-Kishner reduction, followed by oxidation steps. researchgate.net

Hydroalkoxylation Reactions

Hydroalkoxylation is a chemical reaction that involves the addition of an alcohol to an alkene or alkyne, typically catalyzed by acids or transition metal complexes, resulting in the formation of ethers. wikipedia.org This methodology has been explored in the synthesis of functionalized this compound-type alkaloids. researchgate.netresearchgate.netchempap.orgsemanticscholar.org

A study reported the preparation of a new this compound-type alkaloid, methyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydrothis compound-15-methoxy-14-carboxylate, via a direct hydroalkoxylation reaction. researchgate.netresearchgate.net This synthesis utilized (+)-17,18-dehydroapovincamine as the starting material and employed Lewis acid and/or ion exchange resin as catalysts. researchgate.netresearchgate.netchempap.org The hydroalkoxylation reaction with methanol (B129727) led to the direct addition of a methoxyl group to the 14,15 unsaturated carbon-carbon bond, allowing for the synthesis of functionalized this compound-type alkaloids while avoiding ester hydrolysis. researchgate.net The reaction conditions, including catalyst, solvent, temperature, and reaction time, were investigated to establish a one-pot method for this synthesis. researchgate.net

Semisynthetic Approaches from Related Natural Products (e.g., Vincamine (B1683053), Tabersonine)

Semisynthesis, utilizing readily available natural products as starting materials, offers advantages such as shorter synthetic routes, higher yields, and simpler procedures compared to total synthesis. google.com Vincamine and tabersonine (B1681870), related indole alkaloids, have served as key starting materials for the semisynthesis of this compound and its analogs. unimi.itgoogle.comresearchgate.netresearchgate.net

Vincamine is a monoterpenoid indole alkaloid found in Vinca (B1221190) minor, and it can be synthesized from related alkaloids. wikipedia.org Tabersonine is another monoterpenoid indole alkaloid, found in various plants, including Voacanga africana seeds. researchgate.netresearchgate.netnih.govuni.luwikidata.orgcenmed.comnih.gov

Semisynthesis of vinpocetine (B1683063), an analog of this compound-vincamine alkaloids, also frequently utilizes tabersonine analogs as raw materials. google.com These methods involve oxidation (often with strong oxidizers like hydrogen peroxide or peracetic acid), followed by reduction and rearrangement, or reduction followed by oxidation and rearrangement. google.com

Research has also explored the potential biosynthetic relationship between aspidosperma- and this compound-type monoterpenoid indole alkaloids, suggesting that a tabersonine 2,3-epoxide intermediate might undergo rearrangement to yield the vincamine-eburnamine backbone. nih.gov

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical reactions. This approach is gaining prominence in the synthesis of complex natural products, including alkaloids. researchgate.netmit.edumdpi.com While direct examples of chemoenzymatic synthesis specifically for this compound were not extensively detailed in the search results, the broader field of chemoenzymatic synthesis of indole alkaloids and related structures suggests its potential applicability.

Chemoenzymatic strategies have been employed in the synthesis of other complex molecules, leveraging biocatalytic steps such as Baeyer-Villiger oxidation to establish specific stereochemistry or using enzymes in coupling reactions. researchgate.netresearchgate.net The integration of enzymes into synthetic routes for alkaloids can offer advantages in terms of stereocontrol and milder reaction conditions. researchgate.netmdpi.com

Structural Modifications and Derivative Synthesis of Eburnamine Type Alkaloids

Design Principles for Eburnamine Derivatives

Design principles for synthesizing this compound derivatives frequently involve modifying specific functional groups or the ring system to explore structural variations. One approach involves the structural modification of the α,β-unsaturated ester moiety present in certain this compound-type alkaloids researchgate.netresearchgate.net. This modification can lead to new derivatives with altered structural features researchgate.net. Strategies also focus on the stereocontrolled assembly of the core skeleton, particularly the cis-C20/C21 relative stereochemistry characteristic of many this compound-vincamine alkaloids researchgate.netnih.govacs.org. Synthetic routes are designed to achieve high levels of enantio- and diastereocontrol during the construction of the pentacyclic framework researchgate.netnih.gov. Late-stage diversification of a functionalized indoloquinolizidine core is also employed to access various tacaman alkaloids nih.govresearchgate.net.

Synthesis of this compound-Vincamine Alkaloid Family Analogs

The this compound-vincamine alkaloid family, which includes compounds like vincamine (B1683053) and eburnamonine (B1221668), has been the subject of extensive synthetic studies researchgate.netnih.govunimi.it. Total synthesis approaches have been developed to construct the pentacyclic core structure researchgate.netacs.orgarabjchem.org. Semi-synthesis from naturally occurring precursors like tabersonine (B1681870) or vincamine is also a viable route to obtain analogs researchgate.netunimi.it. Stereoselective methods are crucial for building these complex molecules with the correct configuration researchgate.netnih.govscispace.com.

Eburnamonine and its Derivatives

Eburnamonine is a key member of the this compound-vincamine family nih.gov. Its synthesis has been achieved through various total synthesis routes, including those utilizing a Bischler–Napieralski/hydrogenation approach and palladium-catalyzed asymmetric allylic alkylation researchgate.netscispace.comnih.gov. A short asymmetric synthesis of eburnamonine employing asymmetric catalysis has also been reported scispace.comnih.gov. Eburnamonine can also be accessed directly from vincamine through optimized one-pot procedures nih.govresearchgate.net. Structural modifications of eburnamonine have included hydroxylation, trifluoromethylation, and nitration nih.gov.

Vinpocetine (B1683063) and Related Functionalized this compound Scaffolds

Vinpocetine is a synthetic derivative of the vinca (B1221190) alkaloid vincamine nih.govunimi.itwikipedia.org. It differs structurally from vincamine by the removal of a hydroxyl group and the presence of an ethyl ester instead of a methyl ester wikipedia.org. Synthesis of vinpocetine and related functionalized this compound scaffolds often involves modifications of the this compound core, particularly at positions like C14 wikipedia.org.

Vindeburnol (B1683055) Derivatives

Vindeburnol is another compound related to the this compound structure wikidata.orguni.lu. While its structure is known, detailed synthetic routes specifically for vindeburnol derivatives were not extensively described in the consulted sources.

Tacaman Alkaloids and their Stereoisomers

Tacaman alkaloids represent another group of indole (B1671886) alkaloids with a structure related to this compound nih.govrsc.org. Concise, asymmetric, and stereodivergent total syntheses of tacaman alkaloids have been developed nih.govresearchgate.net. Key steps in these syntheses include biocatalytic Baeyer-Villiger oxidation to establish stereochemistry at C14 and acid-triggered acyl-Pictet-Spengler type cyclization cascades to build the alkaloid skeleton nih.govresearchgate.net. Stereoselective methods are employed to control the D/E ring fusion, which can be cis or trans depending on the synthetic strategy rsc.org. Late-stage diversification of functionalized indoloquinolizidine cores allows access to multiple tacaman alkaloids nih.govresearchgate.net.

D-Homoeburnamenine Derivatives

While D-Homoeburnamenine derivatives are mentioned in the outline, detailed information specifically on their synthesis was not found in the provided search results.

Specific Functional Group Modifications and their Synthetic Pathways

Modifications to the core this compound structure can lead to derivatives with altered properties. These modifications often target specific positions on the pentacyclic ring system.

Introduction of Exocyclic Enone Moieties

The introduction of an exocyclic enone moiety into the structure of eburnamonine, a related this compound-type alkaloid, has been shown to impart significant biological activity. nih.govresearchgate.net A synthetic strategy for this modification involves a modified Peterson olefination reaction. This key step facilitates the formation of the desired enone in the presence of considerable steric hindrance through the controlled release of trifluoroacetate. nih.govresearchgate.net This modification represents a selective alteration to the natural product scaffold. nih.gov

Hydroxylation, Trifluoromethylation, and Nitration Studies

Analogues of eburnamonine have been synthesized through various functionalization reactions, including hydroxylation, trifluoromethylation, and nitration. nih.govresearchgate.net While these modifications have been achieved synthetically, detailed biological evaluations of the resulting derivatives have not always been reported. nih.govresearchgate.net Hydroxylation, the introduction of a hydroxyl group, is a common strategy for modifying natural products. Trifluoromethylation involves the addition of a trifluoromethyl group (-CF₃), which can significantly alter the electronic and lipophilic properties of a molecule. Nitration introduces a nitro group (-NO₂). These studies explore the chemical space around the this compound core structure.

Alkylation and Arylation Strategies

Alkylation and arylation reactions are crucial for introducing alkyl and aryl substituents onto the this compound scaffold, expanding the structural diversity of its derivatives. Stereoselective alkylation reactions have been employed in the synthesis of this compound-type alkaloids. For instance, a stereoselective double alkylation reaction using a chiral lactone synthon has been reported as a key step in the synthesis of (+)-eburnamine. rsc.org This approach leverages the influence of an existing chiral center to direct the formation of new stereocenters. rsc.org

Arylation, the introduction of an aryl group, can be achieved through various cross-coupling reactions. The Petasis borono-Mannich reaction has been successfully employed to couple this compound with a trifluoroborate aspidospermidine (B1197254) derivative, demonstrating a method for forming a C-C bond between these complex units. nih.gov This reaction proceeds diastereoselectively, yielding the desired product as a single diastereomer in high yield. nih.gov Palladium-catalyzed asymmetric allylic alkylation has also been utilized in the synthesis of eburnane alkaloids, highlighting the utility of transition metal catalysis in constructing the complex carbon framework and introducing alkyl groups enantioselectively. acs.orgresearchgate.net

Development of Dimeric and Oligomeric this compound Alkaloids

Dimeric and oligomeric indole alkaloids, formed by the union of two or more monomeric units, represent a significant class of natural products with often enhanced biological activities compared to their monomers. nih.govscispace.comresearchgate.net The synthesis of dimeric this compound alkaloids presents unique challenges, including chemoselectivity and steric hindrance, particularly when forming C-C bonds between highly functionalized fragments. nih.gov

Convergent synthetic strategies are often employed for the synthesis of dimeric alkaloids, where the individual monomeric units are synthesized separately and then coupled in a late-stage reaction. nih.govnih.gov For example, a convergent approach to the heterodimeric bisindole alkaloid leucophyllidine, which contains an this compound-derived fragment, has been explored. nih.govscispace.comresearchgate.net This strategy involves synthesizing the this compound-derived hemisphere and another fragment separately and then uniting them through a coupling sequence. nih.govscispace.com While biomimetic approaches, such as enzyme-mediated Friedel-Crafts alkylation, have been investigated for coupling this compound-derived iminium ions with other units, regioselectivity can be a challenge. nih.govscispace.com

Developing new coupling methods is crucial for overcoming the synthetic difficulties associated with linking complex, sterically hindered fragments to form dimeric this compound alkaloids. nih.gov Despite the challenges, the synthesis of dimeric this compound-type structures is an active area of research, driven by the potential for enhanced biological properties. nih.govresearchgate.net

Mechanistic Pharmacological Investigations of Eburnamine and Its Derivatives in Vitro and Animal Models

Neuropharmacological Mechanisms in Cerebral Activity Models

Eburnamine derivatives have demonstrated significant effects on cerebral activity, with research pointing towards a combination of vascular and cellular mechanisms that contribute to their neuroprotective and cognitive-enhancing properties.

Modulation of Brain Circulation and Neuronal Homeostasis in Animal Models

This compound and its analogues, including vincamine (B1683053), vinburnine, vindeburnol (B1683055), and vinpocetine (B1683063), have been shown to modulate brain circulation and neuronal homeostasis in various animal models. nih.gov These compounds are recognized for their ability to enhance cerebrovascular blood flow, which is crucial for maintaining a steady supply of oxygen and nutrients to the brain. researchgate.netnih.gov For instance, studies in canines have shown that eburnamonine (B1221668) can increase both oxygen and glucose consumption in the brain, alongside improving the brain's oxygen supply by increasing vertebral blood flow. nih.gov This vasodilatory effect is a key aspect of their neuroprotective action, helping to counteract ischemic conditions. nih.gov The regulation of cerebral blood flow is a complex process, and the positive linear relationship observed between regional cerebral oxygen saturation and cerebral blood flow in animal models underscores the importance of this mechanism. frontiersin.org

Antihypoxic and Neuroprotective Potencies in Preclinical Studies

Preclinical studies have consistently demonstrated the antihypoxic and neuroprotective capabilities of this compound derivatives. nih.gov These compounds have shown a capacity to protect neurons from damage induced by hypoxic conditions. Vinpocetine, a prominent synthetic derivative, is widely recognized as a neuroprotective agent for the prevention and treatment of central nervous system disorders of cerebrovascular origin. psu.eduinnpharmacotherapy.com Its neuroprotective effects have been reported in various animal models of neurodegenerative diseases. psu.edu The mechanisms underlying this protection are multifaceted and include the modulation of ion channels and receptor activity, which helps to mitigate the excitotoxic cascade initiated by ischemic events. nih.govnih.gov Furthermore, the antioxidant properties of compounds like vincamine may contribute to their neuroprotective effects by scavenging reactive oxygen species. researchgate.net

Effects on Neurotransmitter Systems and Ion Channels (e.g., PDE1, Na+/Ca2+ Channels, Glutamate (B1630785) Receptors, Benzodiazepine (B76468) Receptors) in Cellular and Animal Systems

The neuropharmacological effects of this compound derivatives are intricately linked to their interaction with various neurotransmitter systems and ion channels.

Phosphodiesterase Type 1 (PDE1): Vinpocetine is a well-established inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP). psu.eduinnpharmacotherapy.comtandfonline.com By inhibiting PDE1, vinpocetine increases the levels of these second messengers, which are crucial for regulating neuronal functions. innpharmacotherapy.com This inhibition is considered a key mechanism for its cerebral vasodilating effects and neuroprotective actions. nih.govgoogle.com The inhibitory effect of vinpocetine is more potent on PDE1A and PDE1B isoforms compared to PDE1C. nih.gov

Na+/Ca2+ Channels: this compound derivatives, particularly vinpocetine, have been shown to block voltage-gated sodium (Na+) channels. nih.govnih.gov This action helps to prevent the excessive influx of Na+ into neurons during excitotoxic conditions, a critical step in neuronal cell death. nih.gov By blocking Na+ channels, these compounds can also indirectly inhibit the subsequent rise in intracellular calcium (Ca2+) concentrations. rug.nl The regulation of both Na+ and Ca2+ channels is a vital aspect of maintaining neuronal homeostasis, and dysfunction in these channels is implicated in various neurological disorders. medchemexpress.compharmacologyeducation.orgrsc.orgnih.gov

Glutamate Receptors: this compound derivatives can modulate the activity of glutamate receptors, which are the primary excitatory neurotransmitter receptors in the central nervous system. nih.govresearchgate.netresearchgate.net During ischemia, excessive glutamate release leads to overactivation of these receptors, resulting in excitotoxicity. youtube.comnih.gov Vinpocetine has been shown to protect against excitotoxic cell death in primary cultures of rat cerebral cortex, suggesting an interaction with glutamate receptor pathways. nih.gov

Benzodiazepine Receptors: Some this compound derivatives have been found to interact with peripheral benzodiazepine receptors (PBRs), which are located on the outer mitochondrial membrane. nih.govpsu.edu This interaction may contribute to their neuroprotective effects, as PBRs are involved in modulating mitochondrial function and cellular stress responses. rug.nlekb.eg

Table 1: Effects of this compound Derivatives on Neurotransmitter Systems and Ion Channels

| Target | Derivative(s) | Effect | Significance |

|---|---|---|---|

| Phosphodiesterase Type 1 (PDE1) | Vinpocetine | Inhibition | Increases cAMP and cGMP, leading to vasodilation and neuroprotection. psu.eduinnpharmacotherapy.comtandfonline.comnih.gov |

| Voltage-gated Na+ Channels | Vinpocetine | Blockade | Prevents excessive Na+ influx and subsequent excitotoxicity. nih.govnih.gov |

| Voltage-gated Ca2+ Channels | Vinpocetine | Inhibition (indirect) | Reduces intracellular Ca2+ overload, a key factor in neuronal death. nih.govrug.nl |

| Glutamate Receptors | Vinpocetine | Modulation | Protects against excitotoxic damage. nih.govnih.govresearchgate.net |

| Peripheral Benzodiazepine Receptors | Vinpocetine | Interaction | May contribute to neuroprotection through mitochondrial modulation. nih.govrug.nlpsu.edu |

Cognitive Enhancement Mechanisms in Rodent Models (e.g., Synaptic Plasticity, Fear Extinction Paradigms)

The cognitive-enhancing effects of this compound derivatives have been investigated in various rodent models. Vinpocetine, for instance, has been shown to improve memory and learning. psu.edu These effects are thought to be mediated by the enhancement of synaptic plasticity, the cellular mechanism underlying learning and memory. windows.net By increasing cyclic nucleotide levels through PDE1 inhibition, vinpocetine can activate signaling pathways involved in strengthening synaptic connections. innpharmacotherapy.com Studies have also explored the effects of these compounds in fear extinction paradigms, which are used to model aspects of anxiety and post-traumatic stress disorder. While direct evidence for this compound in fear extinction is emerging, the modulation of neurotransmitter systems known to be involved in these processes suggests a potential therapeutic role.

Cerebral Glucose Metabolism and Regional Cerebral Blood Flow Regulation in Animal Studies

Animal studies have demonstrated that this compound derivatives can positively influence cerebral glucose metabolism and regulate regional cerebral blood flow. nih.govresearchgate.net Positron Emission Tomography (PET) studies have shown that vinpocetine has a rapid uptake into the brain and can beneficially affect glucose metabolism in chronic post-stroke patients. nih.govki.se A derivative known as RU 24722 has been shown to selectively increase cerebral glucose utilization in a time-dependent manner in various brain regions of freely moving rats, including those involved in cognitive, vegetative, and locomotor functions. nih.gov This effect was observed without any decrease in glucose consumption in any brain region studied. nih.gov The ability to enhance glucose metabolism is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases, where cerebral metabolic rates are often compromised. mdpi.comnih.gov

Anticancer Activity and Mechanisms in Cell Lines

In addition to their neuropharmacological properties, certain this compound derivatives have exhibited promising anticancer activity in various cancer cell lines. researchgate.net Research has focused on synthesizing new derivatives and evaluating their cytotoxic and antiproliferative effects.

A derivative, 15-methylene-eburnamonine, has demonstrated superior antiproliferative and cytotoxic activity in several cancer cell lines, including those of leukemia, prostate, and breast cancer. researchgate.netnih.gov Notably, this derivative showed selectivity, being relatively less toxic to immortalized non-cancerous cells. researchgate.net The mechanism of action for this anticancer activity is thought to involve the α,β-unsaturated carbonyl group, which can undergo a Michael addition from biological thiols, leading to cytotoxic effects. nih.gov This highlights the potential for targeted modifications of the this compound scaffold to develop novel anticancer agents. researchgate.netmit.edudntb.gov.uamdpi.comnih.gov

Table 2: Anticancer Activity of this compound Derivatives in Cell Lines

| Derivative | Cancer Cell Lines | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 15-methylene-eburnamonine | Leukemia, Prostate, Breast | Antiproliferative and cytotoxic activity | Michael addition from biological thiols to the α,β-unsaturated carbonyl group. nih.gov |

Inhibition of Cell Growth and Induction of Apoptosis

Certain derivatives of this compound have demonstrated significant potential in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. For instance, the introduction of an α-methylene group to eburnamonine, creating 15-methylene-eburnamonine, conferred notable cytotoxic activity against various cancer cell lines. nih.gov This derivative was shown to eliminate cancer cells in the low micromolar range. nih.gov Studies on other alkaloid derivatives, though not directly of this compound, have shown that they can inhibit cell viability and induce apoptosis through mechanisms such as the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The induction of apoptosis by some compounds is linked to the intrinsic signaling pathway, as evidenced by the ability of caspase inhibitors to block the process. nih.gov Furthermore, some derivatives have been observed to increase the expression of pro-apoptotic genes like Bad and decrease the expression of cell cycle regulators such as cyclin D1 and D2, correlating with growth inhibition. nih.gov

The cytotoxic effects of plant extracts containing this compound-type alkaloids have been observed in various cancer cell lines, including HT-29, Caco-2, and T47D. tandfonline.com These extracts have shown a dose-dependent cytotoxic effect. tandfonline.com Interestingly, some studies suggest a degree of selectivity, with weaker cytotoxic effects observed on non-neoplastic cells like NIH/3T3 fibroblasts. tandfonline.com

Table 1: Cytotoxic Activity of this compound-related Compounds

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 15-methylene-eburnamonine | Various cancer cell lines | Elimination of cancer cells in the low micromolar range | nih.gov |

| Berbamine derivative (BBMD3) | G292, KHOS, MG-63 (osteosarcoma) | Inhibition of cell viability, induction of apoptosis | nih.gov |

| Vinca (B1221190) minor alkaloid fractions | HT-29, Caco-2, T47D (cancer), NIH/3T3 (non-cancer) | Dose-dependent cytotoxicity, weaker effect on non-neoplastic cells | tandfonline.com |

| Callus extracts with chitosan | H1299 (non-small cell lung cancer) | Decreased cell viability | researchgate.net |

Interaction with Cellular Signaling Pathways (e.g., HIF-1, MAPK, PI3K/AKT/mTOR)

The cellular activities of this compound derivatives are intertwined with their ability to modulate key signaling pathways. The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. nih.gov Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. mdpi.com The PI3K/Akt pathway can regulate HIF-1α expression. nih.govmdpi.com Specifically, activation of Akt can lead to the phosphorylation of downstream targets that ultimately increase HIF-1α protein levels. nih.gov The mammalian target of rapamycin (B549165) (mTOR), a downstream effector of Akt, is an upstream mediator of HIF-1α activation. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway can also influence PI3K/Akt signaling. nih.govfrontiersin.org Studies have shown that the MAPK pathway can attenuate the PI3K/Akt pathway by downregulating reactive oxygen species (ROS). nih.govfrontiersin.org This creates a complex regulatory network where these pathways interact to control cellular responses. For instance, in some contexts, the Ras/MAPK pathway is involved in enhancing HIF-1α synthesis or inhibiting its degradation. mdpi.com Given that this compound derivatives can induce apoptosis and inhibit cell growth, it is plausible that they exert their effects by modulating these critical signaling cascades, although direct evidence specifically for this compound in this context is still emerging.

Role of Specific Structural Features (e.g., α,β-unsaturated carbonyl groups) in Cytotoxicity

The cytotoxicity of certain this compound derivatives is strongly linked to specific structural features, most notably the presence of an α,β-unsaturated carbonyl group. nih.gov This chemical moiety is a reactive electrophile that can undergo a Michael addition reaction with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. nih.govfrontiersin.org This covalent interaction can lead to enzyme inhibition and disruption of cellular functions, ultimately resulting in cytotoxicity. frontiersin.org

The importance of the α,β-unsaturated carbonyl system is highlighted by structure-activity relationship studies. For example, the incorporation of an α-methylene group onto eburnamonine, which forms an α,β-unsaturated enone, was shown to be critical for its cytotoxic activity against cancer cell lines. nih.gov When this α,β-unsaturation was reduced, the resulting compound lost its ability to eliminate cancer cells, demonstrating the essential role of this functional group. nih.gov The reactivity of α,β-unsaturated carbonyl compounds is a double-edged sword; while it can be harnessed for therapeutic effects like anticancer activity, it can also lead to unwanted cytotoxicity and cell damage. frontiersin.orgcapes.gov.br This highlights the need for careful structural modification to optimize therapeutic efficacy while minimizing off-target effects.

Antimicrobial Properties and Associated Mechanisms

Alkaloids, including those of the this compound type, have been investigated for their antimicrobial properties. sld.cumdpi.com The mechanisms by which alkaloids exert their antibacterial effects are diverse and can include the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability, inhibition of bacterial metabolism, and interference with nucleic acid and protein synthesis. mdpi.com Some plant extracts containing various alkaloids have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.org For instance, studies on plant extracts have shown that they can cause a decline in the internal pH of bacterial cells and induce hyperpolarization of the cell membrane, indicating a direct effect on membrane integrity and function. frontiersin.org

While broad studies on alkaloids suggest antimicrobial potential, specific data on this compound itself is less detailed in the provided results. However, the general findings for alkaloids suggest that this compound and its derivatives could potentially exhibit antimicrobial activity through similar mechanisms.

Table 2: General Antimicrobial Mechanisms of Alkaloids

| Mechanism of Action | Description | Reference |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Interferes with the formation of the bacterial cell wall, leading to cell lysis. | mdpi.com |

| Alteration of Cell Membrane Permeability | Disrupts the integrity of the cell membrane, causing leakage of cellular contents. | mdpi.comfrontiersin.org |

| Inhibition of Bacterial Metabolism | Blocks essential metabolic pathways necessary for bacterial survival. | mdpi.com |

| Inhibition of Nucleic Acid and Protein Synthesis | Interferes with the replication of DNA and the synthesis of essential proteins. | mdpi.com |

Anti-inflammatory Effects in In Vitro Models

This compound derivatives have been shown to possess anti-inflammatory properties in various in vitro models. Vinpocetine, a synthetic derivative of vincamine, has been reported to inhibit the expression of NF-κB and TNF-α, key players in the inflammatory response. caldic.com In models of inflamed human intestinal epithelium, certain phenolic compounds, which share anti-inflammatory properties with some alkaloids, have been shown to reduce the overproduction of pro-inflammatory markers like interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov

The anti-inflammatory effects of some compounds are mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov For example, the alkaloid berberine (B55584) has been shown to reduce COX-2 protein levels. nih.gov In vitro models using porcine alveolar macrophages have demonstrated that butyrate (B1204436) derivatives can reduce the production of TNF-α in response to lipopolysaccharide (LPS) challenge. mdpi.com Similarly, in an in vitro model of osteoarthritis, extracellular vesicles from mesenchymal stromal cells exerted a strong anti-inflammatory effect by decreasing the expression of IL-6, IL-8, and COX-2. frontiersin.org These findings suggest that this compound derivatives may exert their anti-inflammatory effects through multiple mechanisms, including the modulation of inflammatory mediators and signaling pathways.

Analgesic Activities in Preclinical Assessments

Preclinical studies using various animal models have indicated that this compound and its derivatives may possess analgesic properties. nih.gov These assessments typically involve inducing a pain-like state in an animal and then measuring the ability of a compound to attenuate the behavioral responses to the noxious stimulus. nih.gov Common models include the hot plate test and the acetic acid-induced writhing test. researchgate.netresearchgate.net

For instance, oral administration of an extract from Hunteria zeylanica, which contains this compound-type alkaloids, was found to significantly decrease the number of contortions and stretchings induced by acetic acid in mice, indicating a peripheral analgesic effect. researchgate.net However, in the same study, it did not show a significant effect on heat-induced pain, suggesting a more complex mechanism of action. researchgate.net Other studies on plant extracts have shown dose-dependent pain inhibition in various models. njppp.com The analgesic effects of these compounds can be mediated through both central and peripheral mechanisms. researchgate.net

Table 3: Preclinical Models for Assessing Analgesic Activity

| Model | Type of Pain | Principle | Reference |

|---|---|---|---|

| Hot Plate Test | Central | Measures the reaction time of an animal to a thermal stimulus. | researchgate.netresearchgate.net |

| Tail Flick Test | Central | Measures the time taken for an animal to flick its tail away from a heat source. | researchgate.net |

| Acetic Acid-Induced Writhing Test | Peripheral | Involves injecting acetic acid to induce abdominal constrictions, which are then counted. | researchgate.net |

| Tail Immersion Test | Central | Measures the time it takes for an animal to withdraw its tail from hot water. | researchgate.net |

| Haffner's Tail Clip Method | Central/Peripheral | A clip is applied to the base of the tail to produce a pain stimulus, and the time to a response is measured. | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Properties

The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.orgmdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. frontiersin.org The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. frontiersin.org The efficiency of these mechanisms is influenced by the chemical structure of the antioxidant, including the presence of phenolic hydroxyl groups. researchgate.net While specific studies on the radical scavenging mechanisms of this compound are not detailed in the provided search results, the general principles of antioxidant chemistry suggest that this compound, as an alkaloid with specific functional groups, could act as a competitive antioxidant under physiological conditions. nih.gov

Interaction with Biological Targets: Enzymes and Receptors Studies

The pharmacological effects of this compound and its synthetic derivatives are rooted in their interactions with a variety of molecular targets, including enzymes and neurotransmitter receptors. Investigations in vitro and in animal models have elucidated several key mechanisms of action, revealing a complex and multifaceted pharmacological profile. These studies, employing techniques ranging from radioligand binding assays to enzyme kinetics and molecular docking, have identified specific proteins and signaling pathways modulated by this class of alkaloids.

Enzyme Inhibition

A significant aspect of the mechanism of action for certain this compound derivatives involves the inhibition of specific enzymes. itmedicalteam.pl Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a strong, often covalent, bond with the enzyme. libretexts.orgmicrobenotes.com

One of the most studied derivatives in this context is vinpocetine. Research has demonstrated that vinpocetine is an inhibitor of calmodulin-dependent phosphodiesterase type 1 (PDE1). nih.gov PDE1 is an enzyme that plays a crucial role in second messenger signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, vinpocetine can lead to an increase in the intracellular levels of these cyclic nucleotides, which can, in turn, influence a wide range of cellular functions, including neuronal homeostasis. nih.gov

The table below summarizes the key enzyme interactions for this compound derivatives.

Table 1: Interaction of this compound Derivatives with Enzyme Targets| Derivative | Enzyme Target | Type of Interaction | Observed Effect in Preclinical Models |

|---|---|---|---|

| Vinpocetine | Calmodulin-dependent Phosphodiesterase E1 (PDE1) | Inhibition | Modulation of neuronal homeostasis. nih.gov |

| (-)-Eburnamonine | Not fully elucidated | Potential enzyme inhibition | Shown to improve cerebrovascular function. nih.gov |

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound derivatives interact with various neurotransmitter receptors, which is central to their neuroprotective and cognitive-enhancing effects. psu.edu These interactions are typically studied using receptor binding assays, where the affinity of a compound for a specific receptor subtype is quantified. wisc.edu

Eburnamonine, another key derivative, has been shown to possess a high affinity for muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net The muscarinic system is known to play an important role in cognitive functions, and interaction with these receptors provides a plausible mechanism for the observed effects of eburnamonine on learning and memory. nih.govresearchgate.net Further studies have indicated that eburnamonine can act as an allosteric modulator at certain muscarinic receptor subtypes, meaning it can enhance the binding affinity of the primary neurotransmitter. researchgate.net

Vinpocetine also exhibits a broad receptor interaction profile. It has been shown to interact with voltage-gated sodium and calcium channels, as well as with the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). nih.gov Its effects on glutamate receptors have also been documented, which is significant given the role of glutamate in excitotoxicity following ischemic events. nih.gov

The binding affinities and interactions of various this compound derivatives with receptor targets are detailed in the table below.

Table 2: Interaction of this compound Derivatives with Receptor Targets| Derivative | Receptor/Ion Channel Target | Type of Interaction | Observed Effect in Preclinical Models |

|---|---|---|---|

| Eburnamonine | Muscarinic Acetylcholine Receptors (M1-M5 subtypes) | High-affinity binding, positive allosteric modulation | Potential for reducing opioid withdrawal symptoms in vitro. researchgate.net |

| Vinpocetine | Voltage-gated Sodium (Na+) Channels | Blockade | Contributes to neuroprotective effects. nih.gov |

| Voltage-gated Calcium (Ca2+) Channels | Blockade | Contributes to neuroprotective effects. nih.gov | |

| Peripheral Benzodiazepine Receptor (TSPO) | Binding | Potential role in neuroprotection. nih.gov | |

| Glutamate Receptors | Modulation | Potential to mitigate excitotoxicity. nih.gov |

| Vinburnine | Muscarinic Acetylcholine Receptors (M1-M4) | Decelerates ligand binding | Modulation of cholinergic neurotransmission. researchgate.net |

These mechanistic studies underscore that the pharmacological activity of this compound and its derivatives is not attributable to a single mode of action but rather to a collective influence on multiple, key biological targets within the central nervous system. The specific chemical structure of each derivative dictates its affinity and selectivity for these enzymes and receptors, resulting in a distinct pharmacological profile. ontosight.ai

Structure Activity Relationship Sar Studies of Eburnamine Alkaloids

Correlating Structural Features with Biological Activities

The biological activities of eburnamine and its analogues are intrinsically linked to their rigid pentacyclic structure. Research has shown that specific modifications to this scaffold can dramatically alter the pharmacological outcome, particularly concerning cerebrovascular and neuroprotective effects.

The fundamental eburnamenine (B1235447) skeleton, specifically with a cis-(3S,16S) configuration, is considered essential for cerebrovascular activity. sci-hub.se The presence and nature of a functional group at the C14 position are critical. For instance, the parent compound vincamine (B1683053), which possesses a C14-hydroxyl and a C14-methoxycarbonyl group, exhibits cerebral vasodilator and neuroprotective properties. Its synthetic derivative, vinpocetine (B1683063), was developed through structural modification to enhance its pharmacological profile. chemicalpapers.com

Modifications on the E-ring and the indole (B1671886) nucleus have been explored to modulate activity. The introduction of an exocyclic enone into the eburnamonine (B1221668) structure, for example, was found to impart potent anticancer activity, demonstrating that even subtle changes can introduce entirely new biological functions. researchgate.net Conversely, more drastic structural alterations, such as the substitution of 14-dialkylamino-alkylaminomethyl groups on the eburnane core, lead to an increase in neuroprotective, lipid peroxidation-inhibiting activity but are accompanied by a complete loss of the characteristic cerebrovascular and antihypoxic properties. sci-hub.se This highlights a clear divergence in the structural requirements for these different effects. Functionalization at the C5 position of the broader indole alkaloid family, to which this compound belongs, is also a known strategy for modifying biological activity. nih.gov

The table below summarizes key structural features and their correlation with observed biological activities in selected this compound-type alkaloids.

| Compound | Key Structural Feature(s) | Correlated Biological Activity | Reference |

|---|---|---|---|

| Vincamine | cis-(3S,16S) skeleton, C14-OH, C14-COOCH₃ | Cerebral vasodilator, neuroprotective | sci-hub.se |

| Vinpocetine | Synthetic derivative of vincamine (ethyl apovincaminate) | Enhanced neuroprotective and cerebral metabolism effects | chemicalpapers.comresearchgate.net |

| (-)-Eburnamonine (Vinburnine) | cis-(3S,16S) skeleton, C14-carbonyl | Cerebral vasodilator | sci-hub.sechemicalpapers.com |

| 15-Methylene-eburnamonine | Exocyclic enone on E-ring | Anticancer activity | researchgate.net |

| 14-Dialkylamino-alkylaminomethyl eburnane analogues | Substitution at C14 | Increased neuroprotection, loss of cerebrovascular effects | sci-hub.se |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a definitive role in the pharmacological efficacy of this compound alkaloids. The spatial arrangement of the atoms, particularly at the chiral centers C3, C16, and C20/C21, and the resulting fusion of the D and E rings, dictates the molecule's interaction with its biological targets. akosgmbh.desciforum.net

The most significant stereochemical feature is the relative orientation of the ethyl group at C20 and the hydrogen at C21, which determines the fusion of the D/E rings. Natural this compound-type alkaloids typically possess a cis-D/E ring junction. This cis-(3S,16S)-eburnamenine skeleton is strongly associated with the compounds' characteristic cerebrovascular and neuroprotective activities. sci-hub.se The stereoselective synthesis of this cis-C20/C21 relative stereochemistry remains a significant challenge for synthetic chemists. akosgmbh.demdpi.com

In contrast, synthetic analogues possessing a trans-D/E ring fusion exhibit markedly different pharmacological profiles. Studies have shown that compounds with a trans-(3S,16R) configuration, such as (-)-20-epi-eburnamonine, display significantly better peripheral vasodilation compared to their natural cis-isomers like (-)-eburnamonine. sci-hub.seakosgmbh.de This stereochemical inversion shifts the primary activity from the cerebral vasculature to the peripheral circulatory system. This principle is further exemplified by RGH-0537 (trans-(3S,16R)-dihydro-eburnamenine-14-methanol), which was identified as a potent member in a series for enhancing femoral blood flow. sci-hub.se

The table below illustrates the profound impact of stereochemistry on the pharmacological action of this compound analogues.

| Compound | Stereochemistry (D/E Ring Fusion) | Primary Pharmacological Effect | Reference |

|---|---|---|---|

| (-)-Eburnamonine | cis | Cerebral vasodilation | sci-hub.seakosgmbh.de |

| (-)-20-epi-Eburnamonine | trans | Enhanced peripheral vasodilation | akosgmbh.de |

| (+)-Vincamine | cis | Cerebral vasodilation | akosgmbh.de |

| (-)-20-epi-Vincamine | trans | Enhanced peripheral vasodilation | akosgmbh.desciforum.net |

| cis-(3S,16S)-Ethyl apovincaminate (Vinpocetine) | cis | Cerebral vasodilator, neuroprotective | sci-hub.se |

| trans-(3S,16R)-Ethyl apovincaminate | trans | Significant peripheral vasodilator effect | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) as numerical descriptors, QSAR models can predict the activity of novel compounds, thereby guiding lead optimization and reducing the need for exhaustive synthesis and screening.

While extensive synthesis of this compound derivatives has been performed, detailed QSAR studies with published regression models for this specific alkaloid class are not widely available in the reviewed scientific literature. However, computational prediction tools based on SAR principles have been applied to forecast the biological profiles of this compound derivatives. One such example is the use of the PASS (Prediction of Activity Spectra for Substances) computer system, which analyzes the structure-activity relationships within a large training set of diverse compounds to predict a wide range of biological activities for a new molecule. akosgmbh.de

The PASS system was used to predict the biological activity spectrum for vinpocetine, a prominent synthetic this compound derivative. The prediction yielded probabilities for various pharmacological effects, many of which correspond to the known activities of the drug and also suggested new potential applications. akosgmbh.desciforum.net

The table below presents a selection of activities predicted for Vinpocetine by the PASS system, illustrating the application of a QSAR-like approach. The "Pa" value represents the probability of the compound being active for that specific effect. sciforum.net

| Predicted Biological Activity | Probability of Activity (Pa) | Correlation with Known Effects | Reference |

|---|---|---|---|

| Vasodilator | 0.855 | Corresponds to known cerebral vasodilator effect | sciforum.net |

| Antihypoxic | 0.700 | Corresponds to known neuroprotective effect | sciforum.net |

| Antiischemic | 0.656 | Corresponds to known neuroprotective effect | sciforum.net |

| Lipid peroxidase inhibitor | 0.650 | Corresponds to known antioxidant mechanisms | sciforum.net |

| Cognition disorders treatment | 0.648 | Primary clinical application area | sciforum.net |

| Multiple sclerosis treatment | 0.900 | Potential new application | akosgmbh.de |

| Antineoplastic enhancer | 0.812 | Potential new application | akosgmbh.de |

Rational Design Strategies based on SAR Insights

Rational drug design leverages the insights gained from SAR and QSAR studies to purposefully create new molecules with improved therapeutic properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. nih.gov The this compound alkaloid family has been a fertile ground for the application of these strategies.

The development of vinpocetine from the natural alkaloid vincamine is a classic example of analogue-based drug design. By modifying the structure of vincamine, researchers created a derivative with an enhanced pharmacological profile for treating cerebrovascular disorders. chemicalpapers.comresearchgate.net This success was built upon the fundamental SAR understanding that the eburnamenine core was responsible for the desired activity.

SAR insights into the critical role of stereochemistry have also guided rational design. The knowledge that trans-fused D/E ring systems confer potent peripheral vasodilation has spurred synthetic efforts to specifically create these non-natural isomers, targeting cardiovascular conditions outside the central nervous system. sci-hub.seakosgmbh.de

More advanced strategies involve the use of molecular modeling to visualize how a ligand binds to its target receptor. For instance, computational docking studies can be used to understand the binding modes of this compound derivatives to their targets, such as phosphodiesterase E1 (PDE1). This allows chemists to design new analogues with structural modifications predicted to improve binding affinity and, consequently, inhibitory potency. The synthesis of numerous derivatives with modifications on the E-ring, such as altering the ester group, has been a direct result of efforts to explore and optimize these interactions for various therapeutic goals, including PDE1 inhibition and anticancer effects. researchgate.net By understanding which parts of the molecule are essential for activity and which can be modified, medicinal chemists can rationally design the next generation of this compound-based therapeutic agents.

Analytical Chemistry and Spectroscopic Characterization of Eburnamine

Isolation and Purification Methodologies (e.g., Chromatographic Techniques)

The isolation of Eburnamine from natural sources, such as the seeds and bark of Hunteria umbellata, typically involves extraction followed by purification using chromatographic techniques. ontosight.ai Column chromatography is a widely used method for purifying drug molecules and separating targeted compounds from complex mixtures, offering high accuracy. column-chromatography.com Silica gel and alumina (B75360) are common stationary phases used in column chromatography for phytochemical investigations, including the separation and purification of alkaloids. column-chromatography.com The choice of mobile phase solvents depends on the polarity of the compounds being separated. column-chromatography.com Preparative column chromatography is also employed for the separation and purification of various compounds, including alkaloids. column-chromatography.com

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable tools for determining and confirming the molecular structure of this compound and its derivatives. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analysis of optical and spectral properties provide detailed information about the compound's atomic arrangement and characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

NMR spectroscopy is a powerful technique for investigating the structure of molecules in solution, offering high spectral resolution and sensitivity to the chemical environment of resonating nuclei. unibo.it Both 1H and 13C NMR spectroscopy are fundamental for structure elucidation, providing information on the types and connectivity of hydrogen and carbon atoms within the this compound molecule. um.edu.myunimi.it

Detailed NMR data, including chemical shifts and coupling constants, are essential for assigning specific signals to corresponding atoms in the molecule. For instance, 1H and 13C NMR data have been extensively used to elucidate the structures of this compound-aspidospermine type bisindole alkaloids, which are related to this compound. psu.edu The presence of specific signals in the aromatic region of the 1H-NMR spectrum can indicate the presence of an indole (B1671886) ring, a core structural feature of this compound. unimi.it Similarly, 13C NMR signals provide information about different types of carbon atoms, including those in methyl, methylene, methine, and quaternary groups. unimi.itpsu.edu

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide crucial connectivity information, allowing for the unambiguous assignment of signals and confirmation of the molecular skeleton. um.edu.mydrugbank.comhmdb.ca HMBC correlations, for example, can link protons to carbon atoms several bonds away, helping to piece together the structural fragments. unimi.it

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural features. mdpi.comacs.org Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used ionization techniques. psu.educhemotion.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular mass and elemental composition of the compound. acs.orgchemotion.netresearchgate.netnih.govmeasurlabs.com This high accuracy is crucial for distinguishing between compounds with similar nominal masses. measurlabs.com For example, HRESIMS data has been used to confirm the calculated molecular formula of this compound-aspidospermine alkaloids. psu.edu Characteristic fragmentation patterns observed in MS can also provide insights into the substructures present within the this compound molecule. unimi.it

Optical and Spectral Properties Analysis

Analysis of optical and spectral properties, such as Ultraviolet (UV) and Infrared (IR) spectroscopy, provides additional information about the functional groups and electronic transitions within the this compound molecule. ontosight.aipsu.eduresearchgate.netresearchgate.net UV spectroscopy can indicate the presence of chromophores, such as the indole ring system in this compound, with characteristic absorption maxima. psu.eduresearchgate.netrsc.org IR spectroscopy provides information about the vibrational modes of the molecule, revealing the presence of functional groups like hydroxyl (OH) and NH groups. psu.eduresearchgate.netrsc.org Optical rotation measurements are important for characterizing chiral compounds like this compound, providing information about their stereochemistry. unimi.itpsu.edu Electronic Circular Dichroism (ECD) spectroscopy is also used to establish the absolute configurations of chiral alkaloids. psu.edursc.org

Chromatographic Methods for Identification and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the identification and quantification of this compound in various samples. unibo.itresearchgate.netmeasurlabs.comnih.gov These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. vipw.in

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool that offers high performance and speed for separating components of a mixture. vipw.in It involves forcing a liquid mobile phase through a column packed with a stationary phase at high pressure. vipw.in HPLC is used for both qualitative and quantitative analysis. vipw.inwaters.com

For identification, the retention time (tR) of a compound in a specific HPLC system (with defined stationary and mobile phases) is compared to that of a reference standard run under the same conditions. waters.com A match in retention times suggests the presence of the compound. waters.com

For quantification, the detector response (e.g., peak area or height) is proportional to the concentration of the compound. waters.com By calibrating the detector response with known concentrations of a standard, the amount of this compound in a sample can be determined. waters.com Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase, is a common mode used for the separation of various compounds, including alkaloids. nih.govscirp.org UPLC (Ultra-Performance Liquid Chromatography), a related technique utilizing smaller particles in the stationary phase, offers improved separation efficiency and speed, and is often coupled with mass spectrometry (UPLC-MS or UPLC-HRMS) for enhanced identification and quantification capabilities. researchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique used for the separation and analysis of volatile and semi-volatile compounds. filab.fr It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For the analysis of alkaloids, including those related to this compound, GC-MS can be applied, although its suitability depends on the volatility and thermal stability of the specific alkaloid. amazonaws.com More volatile vinca (B1221190) alkaloids can be analyzed using GC amazonaws.com. Studies on related indole alkaloids from Catharanthus roseus have utilized GC-MS to identify various alkaloids, demonstrating the technique's ability to separate and detect multiple compounds in a single run. notulaebotanicae.ro The process typically involves extracting the alkaloids from the plant material, followed by GC-MS analysis using a suitable column and temperature program. notulaebotanicae.roresearchgate.netcore.ac.uk Identification is often achieved by comparing the obtained mass spectra with standard reference spectra and databases. researchgate.net However, it is noted that GC may be unsuitable for the analysis of bisindole alkaloids due to their high melting points. notulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is widely recognized as a highly sensitive and selective technique for the analysis of alkaloids, particularly those that are less volatile or thermally labile, making it often preferred over GC-MS for many alkaloids. nih.govwikipedia.org LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This technique is extensively used for the quantitative bioanalysis of vinca alkaloids in biological matrices nih.gov.

LC-MS methods for alkaloid analysis typically involve reversed-phase chromatography using a C18 column and a mobile phase often consisting of a mixture of aqueous and organic solvents, sometimes with the addition of modifiers like ammonium (B1175870) acetate. tandfonline.comsci-hub.se Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for alkaloids, producing predominantly protonated molecules ([M+H]⁺). tandfonline.comsci-hub.se Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which are highly useful for the unequivocal identification and differentiation of alkaloids, including isomers. wikipedia.orgtandfonline.com LC-MS offers enhanced sensitivity and selectivity compared to techniques like LC-UV. sci-hub.se Studies have shown that LC-MS can effectively profile and quantify various alkaloids in plant extracts. researchgate.netresearchgate.netnih.gov

Advanced Analytical Techniques in Metabolomics for this compound Profiling

Metabolomics involves the comprehensive study of all metabolites in a biological system. nih.gov Advanced analytical techniques, particularly MS-based methods like LC-MS and GC-MS, play a crucial role in metabolomic profiling. nih.govnih.govmdpi.comresearchgate.net These techniques enable the identification and quantification of a wide range of metabolites, including alkaloids like this compound, within complex biological samples such as plant extracts or biological fluids. wikipedia.orgmdpi.comresearchgate.net

Untargeted metabolomics approaches using GC-MS and LC-MS can provide a broad overview of the metabolic profile, allowing for the detection of numerous compounds. researchgate.netnih.govmdpi.com Targeted metabolomics, often utilizing LC-MS/MS, focuses on the analysis of specific metabolites of interest, offering higher sensitivity and accuracy for their quantification. nih.govmdpi.com

In the context of this compound and related alkaloids, metabolomic studies using GC-MS and LC-MS have been applied to analyze the metabolic profiles of plants known to produce these compounds, such as Catharanthus roseus and Vinca minor. researchgate.netnih.govmdpi.com These studies can reveal the presence and relative abundance of various alkaloids and other metabolites, providing insights into the plant's biochemistry and the pathways involved in alkaloid biosynthesis. researchgate.netmdpi.com Advanced MS techniques, such as high-resolution MS/MS and data-dependent acquisition, facilitate the identification of known and potentially novel metabolites. researchgate.netfrontiersin.org Metabolomics, powered by advanced analytical techniques, is a valuable tool for understanding the complex metabolic landscape in which this compound is found and for profiling its presence in biological samples. researchgate.netnih.gov